molecular formula C23H18ClFN2O2S B2454664 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899784-33-9

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2454664
CAS No.: 899784-33-9
M. Wt: 440.92
InChI Key: HTZCVVOOSDZGSA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18ClFN2O2S and its molecular weight is 440.92. The purity is usually 95%.
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Properties

CAS No.

899784-33-9

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.92

IUPAC Name

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClFN2O2S/c24-15-9-11-16(12-10-15)27-21(28)20-17-6-2-4-8-19(17)30-22(20)26(23(27)29)13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2

InChI Key

HTZCVVOOSDZGSA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Structure

The molecular formula of the compound is C19H18ClFN3O2SC_{19}H_{18}ClFN_3O_2S. Its structure features a tetrahydrobenzothieno-pyrimidine core with a 4-chlorophenyl and 2-fluorobenzyl substituents. The presence of these groups may influence its biological activity.

  • Molecular Weight : 367.88 g/mol
  • Solubility : Soluble in organic solvents like DMSO and methanol.
  • Stability : Stable under normal laboratory conditions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many tetrahydropyrimidines act as inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes.
  • Antitumor Activity : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation.

Pharmacological Effects

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration.
  • Anti-inflammatory Activity : Related compounds have shown potential in reducing inflammation in various models.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of related compounds:

StudyFindings
Investigated the cytotoxic effects on various cancer cell lines, showing significant inhibition at micromolar concentrations.
Assessed the mutagenic potential using bacterial assays; results indicated low mutagenicity, suggesting safety for therapeutic use.
Explored the compound's interaction with PARP enzymes, demonstrating a Ki value indicating potent inhibition comparable to leading PARP inhibitors.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the benzothieno-pyrimidine scaffold exhibit significant antimicrobial properties. In a study involving various substituted pyrimidines, compounds similar to 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 μmol/L, showing comparable efficacy to established antibiotics like cefotaxime .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines . The presence of electron-withdrawing groups like fluorine enhances the biological activity by increasing lipophilicity and bioavailability.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. Molecular docking studies have indicated favorable binding interactions between the compound and the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds related to 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reveals that modifications at various positions can significantly influence biological activity:

Substituent Position Effect on Activity
ChlorineParaIncreases antimicrobial activity
FluorineMetaEnhances anticancer properties
Alkyl groupsVariousModulate lipophilicity and solubility

Case Study 1: Antimicrobial Efficacy

A series of compounds derived from the benzothieno-pyrimidine core were tested against Gram-positive and Gram-negative bacteria. Compound X (a derivative of the target compound) showed an MIC of 8 μmol/L against Staphylococcus aureus and Escherichia coli. This study emphasizes the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that another derivative induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 μmol/L after 48 hours of treatment. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-tetrahydrobenzothieno-pyrimidine-dione, and how do reaction parameters influence yield?

  • Methodology : The compound’s synthesis typically involves multi-step protocols, including Gewald reactions to form the thieno-pyrimidine core (cyclohexanone, ethyl cyanoacetate, sulfur), followed by substitution with chlorophenyl and fluorobenzyl groups . Key parameters include:

  • Temperature : 80–120°C for cyclocondensation steps.
  • Catalysts : Phosphorus oxychloride (POCl₃) for chlorination of the pyrimidinone intermediate .
  • Solvents : Ethanol or acetonitrile for alkylation of the fluorobenzyl group .
    • Optimization : Monitor reaction progression via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluorobenzyl chloride) to minimize side products .

Q. How is the molecular structure of this compound validated, and what crystallographic data are critical for confirming its configuration?

  • Validation : Single-crystal X-ray diffraction (SCXRD) is essential. For analogous compounds, the fused thieno-pyrimidine ring system shows near-planarity (r.m.s. deviation <0.01 Å), with dihedral angles between substituents (e.g., 64.7° between fluorobenzyl and chlorophenyl groups) .
  • Key Data :

  • Hydrogen bonding : N–H⋯F and C–H⋯F interactions stabilize the crystal lattice .
  • Torsional angles : Fluorobenzyl group orientation impacts π-π stacking interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of structurally similar thieno-pyrimidine derivatives?

  • Analysis Framework :

  • Structural comparators : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding. For example, electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition, while electron-donating groups (-OCH₃) favor antimicrobial activity .
  • Assay conditions : Discrepancies may arise from cell line specificity (e.g., IC₅₀ in HeLa vs. MCF-7 cells) or concentration ranges .
    • Experimental Design : Use isosteric substitutions (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric contributions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfur atom in the thieno ring is susceptible to oxidation .
  • Reaction path sampling : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states for fluorobenzyl group substitution .
    • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots for oxidation in DMSO/H₂O) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s potential as a kinase inhibitor?

  • Key Challenges :

  • Conformational flexibility : The tetrahydro ring induces multiple binding poses in kinase pockets (e.g., CDK2 vs. EGFR).
  • Bioisosteric replacement : Fluorobenzyl groups may mimic ATP’s adenine ring but require precise positioning .
    • Experimental Approach :
  • Co-crystallization : Resolve ligand-protein complexes via X-ray crystallography to map binding interactions .
  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., 3-methylbenzyl vs. 2-chlorobenzyl) and test against kinase panels .

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